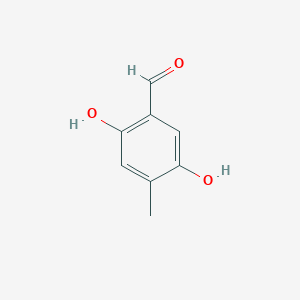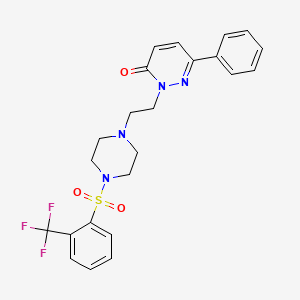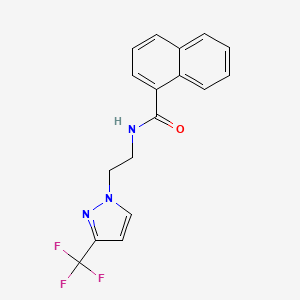
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the trifluoromethyl group, and finally coupling with the naphthyl group. The exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthyl and pyrazolyl groups) and the electronegative trifluoromethyl group. This could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the trifluoromethyl group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl group could increase its stability and resistance to metabolism if it’s used as a pharmaceutical .科学的研究の応用
Synthesis and Antimicrobial Activity
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide and its derivatives have been explored for their synthesis and potential antimicrobial activity. A study by Rao et al. (2023) focused on the efficient synthesis of related compounds, demonstrating significant inhibition of bacterial and fungal growth in some of the synthesized molecules. This research highlights the chemical's potential in the development of new antimicrobial agents Rao, Hariprasad, & Venkanna, 2023.
Photophysical and Theoretical Studies
The solvatochromic effects and dipole moments of compounds structurally related to N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide have been investigated, offering insights into their photophysical behavior in various solvents. These studies contribute to our understanding of intramolecular charge transfer processes and the interaction of such compounds with solvent molecules Al Sabahi et al., 2020.
Magnetostructural Investigation
Research into the magnetostructural properties of derivatives of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide reveals their potential in materials science, particularly in understanding the effects of substituents on magnetic interactions and molecular structure. These investigations provide valuable information for the design of novel materials with specific magnetic properties Gardias et al., 2018.
Polymer Light-Emitting Diodes (PLEDs)
The application in polymer light-emitting diodes represents a significant area of research for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide derivatives. A study conducted by Tang et al. (2014) explored the use of novel organic compounds as ancillary ligands in heteroleptic iridium(III) complexes, showing their potential in improving the performance of PLEDs. This work indicates the versatility of such compounds in the development of advanced optoelectronic devices Tang et al., 2014.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)15-8-10-23(22-15)11-9-21-16(24)14-7-3-5-12-4-1-2-6-13(12)14/h1-8,10H,9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXFXXQRYYMJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2998340.png)

![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]thiophene](/img/structure/B2998347.png)
![3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2998348.png)
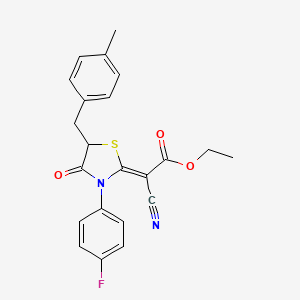
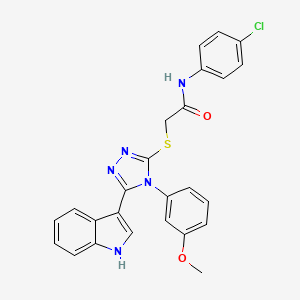
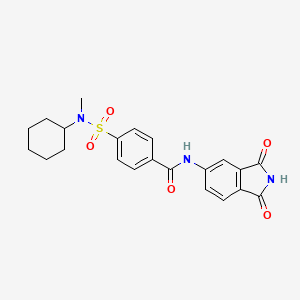
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2998353.png)
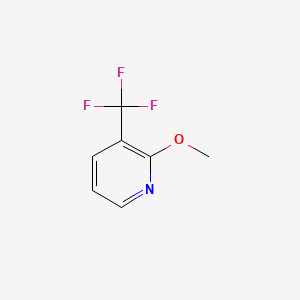
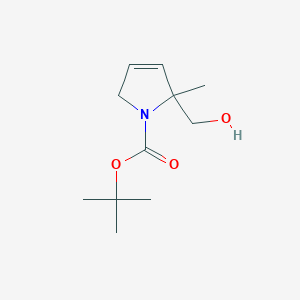
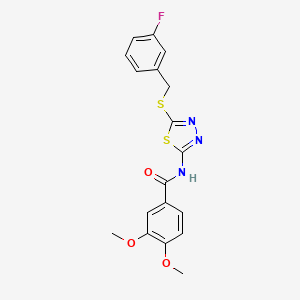
![[4-(6-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2998360.png)
